(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(pyrazin-2-yl)methanone
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Overview
Description
(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(pyrazin-2-yl)methanone is a useful research compound. Its molecular formula is C14H18N6O3S and its molecular weight is 350.4. The purity is usually 95%.
BenchChem offers high-quality (4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(pyrazin-2-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(pyrazin-2-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Benzimidazoles
Compounds with a pyrazole ring, such as the one in your compound, have been used in the synthesis of benzimidazoles. Benzimidazole derivatives are known to exhibit antimicrobial, antitubercular, anticancer, antihypertensive, antiulcer, antiproliferative, and antiparasitic activities .
Synthesis of Pyrazole Derivatives
The compound can be used in the synthesis of pyrazole derivatives. These derivatives have shown diverse pharmacological effects including potent antileishmanial and antimalarial activities .
Preparation of Zolazepam
The compound can be used in the preparation of zolazepam, a drug used in veterinary medicine for its anesthetic properties .
Crystal Structure Studies
The compound can be used in crystal structure studies. Understanding the crystal structure of a compound is crucial in the field of material science and drug design .
Antileishmanial and Antimalarial Activities
Compounds similar to the one have shown potent antileishmanial and antimalarial activities. They could be used as potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents .
Synthesis of High Energy Insensitive Simple Explosive
The compound 1-methylpyrazole nitrate, which can be obtained from 1-methylpyrazole by nitration, is a high energy insensitive simple explosive . This suggests that similar compounds might also have potential applications in the field of explosives.
Mechanism of Action
Pyrazoles
Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring of three carbon atoms and two nitrogen atoms. Pyrazoles are known to exhibit a wide range of biological activities, including anti-inflammatory, antidiabetic, analgesic, and antitumor properties .
Diazepanes
Diazepanes are a class of organic compounds that contain a seven-membered ring with two nitrogen atoms. They are often used in the synthesis of pharmaceuticals, including tranquilizers and antihistamines .
Sulfonyl groups
Sulfonyl groups are a type of functional group characterized by the general structure R-S(=O)2-R’. They are often found in antibiotics, diuretics, and antihypertensive agents .
Pyrazines
Pyrazines are aromatic compounds that contain a six-membered ring with two nitrogen atoms. They are often found in a variety of biological compounds and pharmaceuticals .
properties
IUPAC Name |
[4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]-pyrazin-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6O3S/c1-18-11-12(9-17-18)24(22,23)20-6-2-5-19(7-8-20)14(21)13-10-15-3-4-16-13/h3-4,9-11H,2,5-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRLZVCNVHLFYEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N2CCCN(CC2)C(=O)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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